![molecular formula C14H13N3 B2837759 4-methyl-2-phenyl-1H-benzimidazol-6-amine CAS No. 300384-34-3](/img/structure/B2837759.png)
4-methyl-2-phenyl-1H-benzimidazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-phenyl-1H-benzimidazol-6-amine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 . It is used for proteomics research .
Synthesis Analysis
Benzimidazole derivatives, such as 4-methyl-2-phenyl-1H-benzimidazol-6-amine, can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of the obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis
The molecular structure of 4-methyl-2-phenyl-1H-benzimidazol-6-amine consists of a benzimidazole core, which is a fused ring structure of benzene and imidazole . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) or electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring can influence its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methyl-2-phenyl-1H-benzimidazol-6-amine include a molecular weight of 223.28 and a molecular formula of C14H13N3 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Pharmacological Activities
Benzimidazole derivatives, including “4-methyl-2-phenyl-1H-benzimidazol-6-amine”, have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in large quantities over the last decades due to their isostructural pharmacophore of naturally occurring active biomolecules . These compounds have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Antimicrobial Activity
Benzimidazole derivatives have been reported for their potent antimicrobial action against various organisms . For instance, 2-substituted benzimidazole derivatives have shown antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
Anticancer Activity
Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in cancer progression . They have been used as anticancer agents, showing promising results in inhibiting the growth of cancer cells .
Antiviral Activity
Benzimidazole derivatives have also been studied for their antiviral activities . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs .
Antidiabetic Activity
Benzimidazole derivatives have shown potential as antidiabetic agents . They have been found to be potent inhibitors of enzymes involved in diabetes, contributing to the control of blood glucose levels .
Antiparasitic Activity
Benzimidazole derivatives have been used as antiparasitic agents . They have shown effectiveness in inhibiting the growth of various parasites, contributing to the treatment of parasitic infections .
Other Therapeutic Uses
Apart from the above-mentioned applications, benzimidazole derivatives have also been used in the treatment of various other conditions. They have been used as analgesics, antihistamines, and also in neurological, endocrinological, and ophthalmological drugs .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 4-methyl-2-phenyl-1H-benzimidazol-6-amine could involve further exploration of its potential applications in proteomics research . Additionally, the synthesis and pharmacological properties of benzimidazole derivatives are a main focus for many laboratories worldwide, suggesting potential future developments in this area .
properties
IUPAC Name |
7-methyl-2-phenyl-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-7-11(15)8-12-13(9)17-14(16-12)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYANUMFPPNVWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-phenyl-1H-benzimidazol-6-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.